molecular formula C12H9F3N2O2 B1525737 Methyl 2-(4-(trifluoromethyl)phenyl)imidazole-5-carboxylate CAS No. 762286-20-4

Methyl 2-(4-(trifluoromethyl)phenyl)imidazole-5-carboxylate

Cat. No. B1525737
M. Wt: 270.21 g/mol
InChI Key: HHILRDZALIUGHO-UHFFFAOYSA-N
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Description

“Methyl 2-(4-(trifluoromethyl)phenyl)imidazole-5-carboxylate” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . The imidazole name was reported by Arthur Rudolf Hantzsch (1857–1935) in 1887 .


Molecular Structure Analysis

The molecular structure of “Methyl 2-(4-(trifluoromethyl)phenyl)imidazole-5-carboxylate” is characterized by the presence of an imidazole ring, a trifluoromethyl group, and a carboxylate ester group . The InChI code for this compound is 1S/C12H9F3N2O2/c1-19-11(18)9-6-16-10(17-9)7-2-4-8(5-3-7)12(13,14)15/h2-6H,1H3,(H,16,17) .

Scientific Research Applications

Synthesis and Derivative Formation

Methyl 2-(4-(trifluoromethyl)phenyl)imidazole-5-carboxylate, a derivative of imidazole, is involved in various chemical synthesis processes. One notable application is the direct methylation or trifluoroethylation of imidazole and pyridine derivatives. This process uses specific reagents to yield high-quality salts, facilitating the production of room temperature ionic liquids (RTILs), substances that are liquid at relatively low temperatures and have potential applications in chemistry and materials science (Zhang, Martin, & Desmarteau, 2003).

Anticancer Properties

In the realm of medical research, derivatives of this compound have been synthesized and tested for their anticancer properties, particularly against breast cancer. A study synthesized and examined a series of novel substituted 2-(phenyl)-3H-benzo(d)imidazole-5-carboxylic acids and its methyl esters, revealing significant antiproliferative effects against various breast cancer cell lines. Some of these compounds showed comparable or even greater effects than the reference compound, cisplatin, highlighting their potential as leads in developing cancer therapeutics (Karthikeyan, Solomon, Lee, & Trivedi, 2017).

Catalytic Applications

Methyl 2-(4-(trifluoromethyl)phenyl)imidazole-5-carboxylate-related compounds, particularly imidazoles, are noted for their roles as catalysts in chemical reactions. For instance, N-heterocyclic carbenes derived from imidazoles are efficient catalysts in transesterification processes involving various esters and alcohols. These catalysts facilitate reactions like acylation of alcohols with enol acetates, offering an efficient pathway for forming esters at room temperature (Grasa, Gueveli, Singh, & Nolan, 2003).

Future Directions

The future directions for research on “Methyl 2-(4-(trifluoromethyl)phenyl)imidazole-5-carboxylate” and other imidazole derivatives could include further exploration of their synthesis methods, chemical reactions, mechanisms of action, and physical and chemical properties. Additionally, their potential applications in the development of new drugs could be further investigated .

properties

IUPAC Name

methyl 2-[4-(trifluoromethyl)phenyl]-1H-imidazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O2/c1-19-11(18)9-6-16-10(17-9)7-2-4-8(5-3-7)12(13,14)15/h2-6H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHILRDZALIUGHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(N1)C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-[4-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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